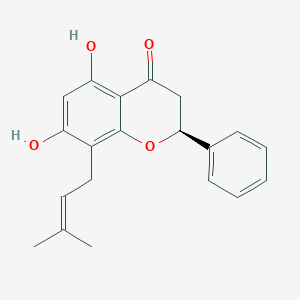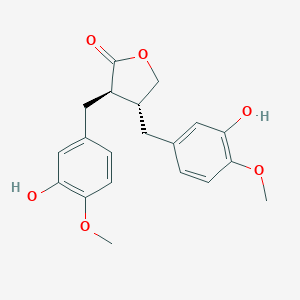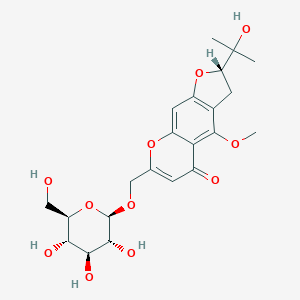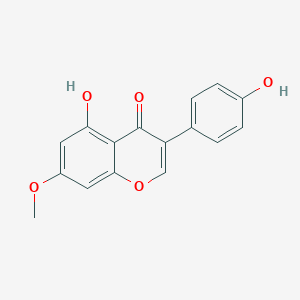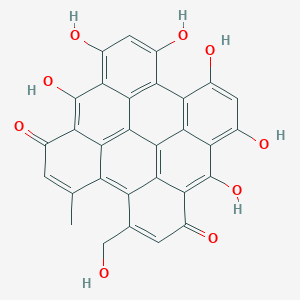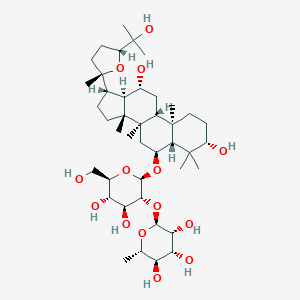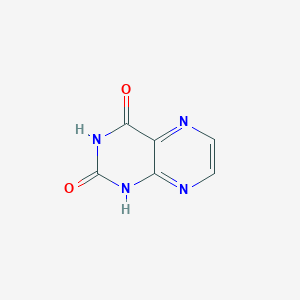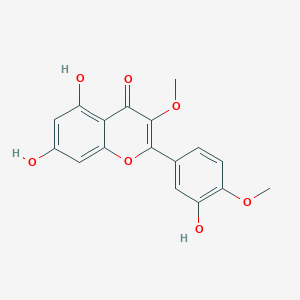
Quercetin 3,4'-dimethyl ether
Overview
Description
Quercetin 3,4’-dimethyl ether is a flavonoid found in many plants and fruits . It has been shown to be effective against leukemia cells and cancer cells from exudates of patients with leukemia . It is a flavonoid aglycone abundantly found in almost all edible vegetables and fruits .
Synthesis Analysis
Quercetin-based derivatives are synthesized in an easily accessible one-pot manner . The method is based on the reaction of quercetin with in situ formed electrophilic N-alkoxycarbonylazolium ions . The position of the newly formed C-C bond and structure were spectrally characterized by 1D, 2D 1H, 13C-NMR, IR, and MS analysis .Molecular Structure Analysis
Quercetin 3,4’-dimethyl ether has a molecular formula of C17H14O7 . Its average mass is 330.289 Da and its monoisotopic mass is 330.073944 Da .Chemical Reactions Analysis
Quercetin 3,4’-dimethyl ether has been shown to inhibit the activity of histone acetyltransferases . These are enzymes that catalyze the transfer of acetyl groups from acetyl coenzyme A to lysine residues on histones . This inhibition leads to decreased levels of histone H3 acetylation and increased levels of immunosuppression .Physical And Chemical Properties Analysis
Quercetin 3,4’-dimethyl ether has a density of 1.6±0.1 g/cm3 . Its boiling point is 607.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 93.5±3.0 kJ/mol . The flash point is 227.3±25.0 °C . The index of refraction is 1.701 .Scientific Research Applications
Tissue Repair and Wound Healing
Quercetin 3,4’-dimethyl ether has been studied for its potential in promoting tissue repair, particularly in the context of ocular wound healing. It is believed to enhance the biological properties of quercetin, which exhibits potent bioactivity in wound healing . The compound’s antifibrotic, antioxidative, and anti-inflammatory properties may contribute to improved healing processes.
Neuroprotection
Research indicates that Quercetin 3,4’-dimethyl ether may have neuroprotective effects. Its parent compound, quercetin, is known for its ability to protect neurons against oxidative stress and injury . This could be particularly beneficial in the treatment of neurodegenerative diseases.
Anti-Aging Research
The antioxidative properties of Quercetin 3,4’-dimethyl ether are also being explored in anti-aging research. By combating oxidative stress, it may help to slow down the aging process at the cellular level, potentially leading to applications in skincare and longevity studies .
Gastrointestinal Cancer Treatment
Quercetin and its analogs, including Quercetin 3,4’-dimethyl ether, have shown promise in inhibiting tumor progression in gastrointestinal cancers. They may work by inducing cell cycle arrest, promoting apoptosis, and leveraging their antioxidant properties to combat cancer cell growth .
Antileukemic Activity
This compound has demonstrated effectiveness against leukemia cells. It may act by interfering with the proliferation of cancerous cells, thereby offering a potential therapeutic strategy for leukemia treatment .
Anti-Inflammatory and Analgesic Effects
Quercetin 3,4’-dimethyl ether has been associated with significant anti-inflammatory and analgesic effects. It may provide relief from pain and inflammation, acting both centrally and peripherally, which could be beneficial in various inflammatory diseases .
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418970 | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3,4'-dimethyl ether | |
CAS RN |
33429-83-3 | |
| Record name | Quercetin 3,4′-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 106970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33429-83-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Quercetin 3,4'-dimethyl ether in stingless bee honey?
A1: Research suggests Quercetin 3,4'-dimethyl ether, alongside other flavonoids, plays a crucial role in the antimicrobial properties of stingless bee honey. Honey samples with high bioactivity and crystallizations were found to contain this flavonoid. In contrast, samples lacking antimicrobial activity were devoid of flavonoids and instead, enriched with phenylethylamides. This suggests that the presence of Quercetin 3,4'-dimethyl ether, and flavonoids in general, may be a key indicator of antimicrobial potency in this type of honey. []
Q2: Has Quercetin 3,4'-dimethyl ether demonstrated any potential for treating malaria?
A2: Molecular docking studies have investigated Quercetin 3,4'-dimethyl ether as a potential inhibitor of Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (PfENR), a key enzyme for the malaria parasite. The studies revealed a relatively low free energy (ΔG) value of -11.6 kcal/mol, suggesting the compound binds stably to PfENR. This stable binding, indicated by hydrogen bond formation, suggests Quercetin 3,4'-dimethyl ether could be a promising candidate for further research in developing antimalarial drugs. [, ]
Q3: Beyond honey and malaria, where else has Quercetin 3,4'-dimethyl ether been discovered in nature?
A3: Quercetin 3,4'-dimethyl ether has been isolated from various plant sources. These include:
- Clausena anisata: This plant, known for its ethnopharmacological properties, contains Quercetin 3,4'-dimethyl ether alongside other bioactive compounds like clausine B and clausenocoumarin. []
- Myoporum bontioides: This plant species, native to the northernmost region of the Myoporaceae family, contains Quercetin 3,4'-dimethyl ether as one of its fourteen foliar flavonoids. []
- Punica granatum (Pomegranate) peels: This common fruit peel contains a diverse profile of flavonoids and phenolics, including Quercetin 3,4'-dimethyl ether. []
- Bidens pilosa: This plant yielded 18 compounds, including the new chalcone glycoside, with Quercetin 3,4'-dimethyl ether identified as one of the isolated components. []
- Punica granatum bark: This study identified Quercetin 3,4'-dimethyl ether-7-O-α-Larabinofuranosyl (1→6)-ß-D-glucopyranoside, a new flavonoid diglycoside. []
- Artemisia absinthium (Wormwood): This plant, traditionally used for medicinal purposes, yielded six compounds including Quercetin 3,4'-dimethyl ether. []
Q4: Are there analytical methods for identifying and characterizing Quercetin 3,4'-dimethyl ether?
A4: Yes, several analytical techniques are employed to identify and characterize this compound, including:
- Liquid chromatography–mass spectrometry (LC-MS/MS): This method is highly effective in separating and identifying Quercetin 3,4'-dimethyl ether within complex mixtures like honey and plant extracts. []
- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about Quercetin 3,4'-dimethyl ether, including the arrangement of atoms and functional groups. []
- Fourier transform infrared spectroscopy (FTIR): FTIR analysis helps determine the functional groups present in Quercetin 3,4'-dimethyl ether based on its characteristic infrared absorption patterns. []
- High-performance liquid chromatography (HPLC): This technique is useful for separating and quantifying Quercetin 3,4'-dimethyl ether from other compounds in plant extracts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





